2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

Catalog No.
S585182
CAS No.
23520-34-5
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS Number

23520-34-5

Product Name

2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

IUPAC Name

2-hydroxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10)

InChI Key

VMQBFYRBJKDACN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O

Synonyms

2-hydroxy-1,4-benzoxazin-3-one, HBOA cpd

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)O

The exact mass of the compound 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280714. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

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2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound belonging to the class of benzoxazinones, characterized by a benzene ring fused to an oxazine ring. Its molecular formula is C8H7NO3C_8H_7NO_3, and it is known for its distinctive structure, which includes a hydroxyl group at the 2-position and a dihydro-2H-1,4-benzoxazin-3-one moiety. This compound is recognized for its potential biological activities and applications in various fields, particularly in medicinal chemistry and agricultural science .

HBO serves as a precursor to Benzoxazolinones (BXZs), a class of defense compounds in plants. When plants suffer damage, HBO spontaneously decomposes to release reactive BXZs. These BXZs can be toxic to herbivores and fungi, deterring feeding and preventing pathogen infection []. The specific mechanisms of BXZ toxicity are still being investigated, but they are thought to interfere with protein synthesis and membrane function in target organisms [].

The chemical reactivity of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one involves several pathways typical of benzoxazinones. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles.
  • Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex heterocyclic structures.
  • Reduction and Oxidation: The presence of the hydroxyl group allows for oxidation reactions, while the dihydro structure may also be reduced further to yield other derivatives .

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits a range of biological activities:

  • Anticancer Properties: Research has indicated its potential as an anticancer agent, with some derivatives showing activity against various cancer cell lines.
  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for further development in treating infections.
  • Antioxidant Effects: It possesses antioxidant properties that can help mitigate oxidative stress in biological systems .

Several methods have been developed for synthesizing 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one:

  • Single-Step Reaction: A common synthesis method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone in the presence of aqueous sodium bicarbonate. This method is efficient and yields good results .
  • Reduction of Nitro Compounds: Another approach includes the reduction of nitro ethers using iron/ acetic acid or zinc/ ammonium chloride to produce the desired benzoxazinones .
  • Cyclocondensation Techniques: Cyclocondensation reactions involving 2-aminophenols with various anhydrides or halides have been explored to create diverse derivatives of benzoxazinones .

The applications of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one are diverse:

  • Pharmaceuticals: Due to its biological activities, it is being investigated as a potential drug candidate for treating cancer and infections.
  • Agricultural Chemicals: It has been noted for its role in plant defense mechanisms against pests like the European corn borer, indicating potential use in crop protection .

Interaction studies involving 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one focus on its binding affinities with various biological targets:

  • Dopamine Receptors: Some derivatives exhibit D2 receptor antagonistic activity, suggesting potential applications in treating psychiatric disorders .

These interactions are essential for understanding how this compound may function within biological systems and its therapeutic potential.

Several compounds share structural similarities with 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-HydroxybenzimidazoloneBenzimidazole fused with a hydroxyl groupExhibits unique anti-inflammatory properties
2-HydroxybenzothiazoleBenzothiazole with a hydroxyl substituentKnown for antimicrobial activity
6-HydroxypyrimidinonePyrimidine ring with a hydroxyl groupDisplays neuroprotective effects
7-HydroxycoumarinCoumarin derivative with a hydroxyl groupRecognized for anticoagulant properties

The uniqueness of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific arrangement of functional groups and its dual role as both a potential drug candidate and an agricultural agent. Its distinct chemical properties and biological activities set it apart from other similar compounds.

2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (HBOA) was first identified during investigations into plant defense mechanisms in the mid-20th century. Early studies on benzoxazinoids focused on cereal crops like maize (Zea mays) and rye (Secale cereale), where HBOA was recognized as a biosynthetic intermediate in the formation of more complex metabolites such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). The compound gained prominence when researchers discovered its widespread occurrence in phylogenetically distant plant families, including Acanthaceae (Aphelandra squarrosa) and Lamiaceae (Lamium galeobdolon), suggesting convergent evolution of benzoxazinoid biosynthesis.

Classification within the Benzoxazinoid Family

HBOA belongs to the benzoxazinoid class, characterized by a 1,4-benzoxazin-3-one backbone. It is specifically classified as a lactam-type benzoxazinoid, distinguished by its cyclic amide structure (Table 1). This contrasts with hydroxamic acid derivatives like DIBOA, which feature an additional hydroxyl group at position 4.

Table 1: Structural classification of HBOA among benzoxazinoids

CompoundCore StructureFunctional GroupsClassification
HBOA1,4-benzoxazin-3-one2-hydroxy, 3-ketoLactam
DIBOA1,4-benzoxazin-3-one2,4-dihydroxy, 3-ketoHydroxamic acid
DIMBOA1,4-benzoxazin-3-one2,4-dihydroxy, 7-methoxyMethoxylated derivative

Nomenclature and Structural Identity

The systematic IUPAC name for HBOA is 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one, reflecting its bicyclic structure comprising a benzene ring fused to a six-membered oxazinone ring. Key features include:

  • A hydroxyl group at position 2.
  • A ketone group at position 3.
  • Saturation at positions 3 and 4 of the oxazinone ring.

The compound’s stereochemistry is defined by the (R)-configuration at the hydroxyl-bearing carbon (C2), as confirmed by chiral chromatography and nuclear magnetic resonance (NMR) analyses. Its molecular formula is C₈H₇NO₃, with a molar mass of 165.15 g/mol.

Significance in Plant Biochemistry and Chemical Ecology

HBOA plays a dual role in plant physiology:

  • Biosynthetic Precursor: It serves as an intermediate in the synthesis of more complex benzoxazinoids. In grasses, cytochrome P450 enzymes (e.g., BX4) catalyze the oxidation of HBOA to DIBOA, which is further modified into defense-active compounds.
  • Direct Defense Molecule: HBOA exhibits antifeedant and antimicrobial properties. Studies on aphids (Sitobion avenae) and fungi demonstrate its ability to disrupt membrane integrity and inhibit growth.

In eudicots like Aphelandra squarrosa, HBOA accumulation correlates with resistance to herbivory, highlighting its ecological role as a chemical barrier. Its degradation products, including benzoxazolinones, further contribute to allelopathic interactions in rhizospheric ecosystems.

Physical Description

Solid

XLogP3

0.3

Melting Point

207°C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23520-34-5

Wikipedia

HBOA

Dates

Last modified: 08-15-2023

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